molecular formula C8H4F3N3O2 B3045953 6-nitro-4-(trifluoromethyl)-1H-indazole CAS No. 1169788-32-2

6-nitro-4-(trifluoromethyl)-1H-indazole

Cat. No.: B3045953
CAS No.: 1169788-32-2
M. Wt: 231.13
InChI Key: OQSAMGQYHIMFPN-UHFFFAOYSA-N
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Description

Product Overview: 6-Nitro-4-(trifluoromethyl)-1H-indazole (CAS 1787220-10-3) is a nitrogen-containing heterocyclic compound with the molecular formula C8H4F3N3O2 and a molecular weight of 231.14 g/mol . This chemical serves as a versatile and functionally rich building block in medicinal chemistry and drug discovery research. Research Applications and Value: As an indazole derivative, this compound is a privileged scaffold in the development of novel therapeutic agents . Indazole-based structures are extensively investigated for their diverse pharmacological activities, including potent anticancer properties as inhibitors of various protein kinases . The structure also shows significant promise in anti-inflammatory research and in the study of neurodegenerative disorders . The presence of both a strong electron-withdrawing nitro group and a trifluoromethyl group on the indazole core makes this compound a particularly valuable intermediate for synthetic elaboration and structure-activity relationship (SAR) studies . Handling and Usage: This product is intended For Research Use Only and is not classified as a drug, food additive, or cosmetic. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitro-4-(trifluoromethyl)-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)6-1-4(14(15)16)2-7-5(6)3-12-13-7/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSAMGQYHIMFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(F)(F)F)C=NN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501279178
Record name 6-Nitro-4-(trifluoromethyl)-1H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1169788-32-2
Record name 6-Nitro-4-(trifluoromethyl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1169788-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitro-4-(trifluoromethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501279178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preclinical Pharmacological Research and Structure Activity Relationship Sar Studies of 6 Nitro 4 Trifluoromethyl 1h Indazole and Analogs

Structure-Activity Relationship (SAR) Investigations of Indazole Derivatives

The indazole scaffold is a prominent feature in many biologically active compounds, making it a focal point of medicinal chemistry research. nih.govrsc.org Structure-activity relationship (SAR) studies, which correlate a molecule's chemical structure with its biological activity, are crucial for optimizing these derivatives into potent therapeutic agents. nih.gov

Impact of Substituent Position and Nature (e.g., nitro, trifluoromethyl) on Biological Activity

The biological activity of indazole derivatives is significantly influenced by the placement and characteristics of their substituents. For instance, the presence and location of a nitro group can dramatically alter a compound's efficacy. Studies on nitroimidazoles have shown that the nitro group is essential for both aerobic and anaerobic antitubercular activities. nih.gov Specifically, within the indazole series, the position of the nitro group dictates inhibitory potency against certain enzymes. For example, 7-nitro-1H-indazoles are potent inhibitors of nitric oxide synthase isoforms, while other positional isomers like the 6-nitro derivative show different activity profiles. nih.gov Research on the inhibition of nitric oxide synthase by various nitroindazoles revealed that 6-nitroindazole (B21905) has an IC50 value of 40 microM against the Ca(2+)-calmodulin (CaM)-dependent enzyme from the bovine brain and 56 microM against the inducible isoform from murine macrophages. nih.gov

Similarly, the trifluoromethyl group, known for its strong electron-withdrawing properties and lipophilicity, plays a critical role in modulating the pharmacological profile of indazole-based compounds. While direct SAR data for the trifluoromethyl group at the 4-position of 6-nitro-1H-indazole is not extensively detailed in the provided results, the general importance of substituent effects is well-established in related heterocyclic compounds. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies in Indazole Research

Scaffold hopping and bioisosteric replacement are key strategies in drug design to discover novel chemical entities with improved properties. researchgate.netnih.gov Scaffold hopping involves replacing the central core of a molecule while maintaining its three-dimensional arrangement of functional groups. researchgate.netresearchgate.net This approach has been successfully applied to indazole-based research. For example, a scaffold hop from an indole (B1671886) to an indazole framework led to the development of dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2. rsc.org

Bioisosteric replacement, the substitution of one functional group for another with similar physical or chemical properties, is another widely used technique. researchgate.net This strategy aims to enhance potency, selectivity, or pharmacokinetic properties. In the context of indazole research, these principles are applied to optimize lead compounds by modifying substituents on the indazole ring to improve interactions with biological targets. nih.gov

Pharmacophore Modeling and Design Principles for Indazole-Based Agents

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. researchgate.net This approach is instrumental in designing novel indazole-based agents. For instance, a pharmacophore model for estrogen receptor alpha (ERα) inhibitors, which included hydrophobic, hydrogen bond acceptor, and aromatic interaction features, was used to screen asymmetrical hexahydro-2H-indazole analogs. ugm.ac.id

Structure-based drug design (SBDD) is another powerful tool that utilizes the three-dimensional structure of the target protein to guide the design of inhibitors. nih.gov This approach has been used to identify an indazole-based pharmacophore for the inhibition of fibroblast growth factor receptor (FGFR) kinases. nih.gov By understanding the key interactions between the indazole core and the ATP binding site of the kinase, researchers can rationally design more potent and selective inhibitors. nih.gov The 1H-indazole-3-amine structure, for example, has been identified as an effective hinge-binding fragment in tyrosine kinase inhibitors. mdpi.com

Investigation of Biological Activities in Preclinical Models (In Vitro and In Vivo)

Preclinical studies are fundamental to evaluating the therapeutic potential of new chemical entities. For 6-nitro-4-(trifluoromethyl)-1H-indazole and its analogs, these investigations focus on their anticancer properties through both in vitro (cell-based) and in vivo (animal model) experiments.

Anticancer Activity Research

Indazole derivatives are recognized for their significant anticancer activities, with several indazole-based drugs approved for cancer therapy. nih.govrsc.orgresearchgate.net Research has demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For example, certain nitro-based indazoles have shown antiproliferative activity against lung carcinoma cell lines with IC50 values between 5–15 μM. researchgate.net

The anticancer effects of indazole derivatives are often mediated through the induction of apoptosis (programmed cell death) and disruption of the cell cycle. rsc.orgmdpi.com One study found that a particular indazole derivative promoted apoptosis in breast cancer cells by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2. rsc.org

In Vitro Antiproliferative and Cytotoxicity Assessments in Cancer Cell Lines

The indazole scaffold is a recognized pharmacophore in the development of anticancer agents, with numerous derivatives demonstrating significant antiproliferative activity. nih.govnih.gov Research into polysubstituted indazoles has revealed compounds with potent activity against various human cancer cell lines. For instance, a series of novel polysubstituted indazoles showed interesting antiproliferative effects against A2780 (ovarian) and A549 (lung) cancer cell lines, with IC₅₀ values ranging from 0.64 to 17 µM. nih.gov Further testing confirmed their activity against IMR32 (neuroblastoma), MDA-MB-231, and T47D (breast) cancer cell lines. nih.gov

The presence of a nitro group on an aromatic scaffold is a common feature in compounds designed for anticancer activity. Structure-activity relationship (SAR) studies on related heterocyclic systems indicate that the position of the nitro group significantly influences antiproliferative potency. For example, in a series of nitro-substituted hydroxynaphthanilides, the potency against cancer cell growth was found to increase with the positioning of the nitro group in the order: ortho < meta < para. nih.gov Specifically, 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide and 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide demonstrated antiproliferative activity in THP-1 (leukemia) and MCF-7 (breast) cancer cells with IC₅₀ values in the single-digit micromolar range, while showing minimal effect on non-tumour cells. nih.gov

Similarly, studies on 6-nitro-functionalized benzo[g]indazoles have shown that these compounds possess antiproliferative activity, with some derivatives exhibiting IC₅₀ values between 4.9 and 12.1 μM against selected cancer cell lines. researchgate.net While direct experimental data on the antiproliferative activity of this compound is not extensively available, the established anticancer potential of both the indazole core and the nitro-aromatic moiety suggests that this compound warrants investigation as a potential cytotoxic agent. nih.govnih.govresearchgate.net

Table 1: In Vitro Antiproliferative Activity of Selected Indazole Analogs

Compound TypeCancer Cell Lines TestedReported Activity (IC₅₀)Reference
Polysubstituted IndazolesA2780 (Ovarian), A549 (Lung)0.64 - 17 µM nih.gov
6-Nitro-benzo[g]indazolesNot specified4.9 - 12.1 µM researchgate.net
3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide (Analog Concept)THP-1 (Leukemia), MCF-7 (Breast)Single-digit µM range nih.gov
In Vivo Efficacy Studies in Xenograft or Syngeneic Animal Models of Cancer

While in vitro assays are crucial for initial screening, in vivo studies using animal models are essential to evaluate the therapeutic potential of anticancer compounds. Xenograft models, which involve implanting human cancer cells into immunocompromised mice, and syngeneic models, which use mouse tumor cells in immunocompetent mice of the same genetic background, are standard preclinical tools. nih.govnih.gov

There is currently a lack of specific in vivo efficacy data for this compound in the public domain. However, preclinical studies on other nitro-containing heterocyclic compounds have demonstrated in vivo anti-tumoral potency. For example, the novel compound 6-nitro-2-(3-chloropropyl)-1H-benz[de]isoquinoline-1,3-dione, which had previously shown broad in vitro cytotoxicity, was evaluated in vivo against Sarcoma-180 (S-180) and Ehrlich ascites carcinoma (EAC) murine tumors. nih.gov The study revealed significant tumor regression effects, with T/Cmax values (a measure of increased median survival time of treated vs. control mice) of 138 and 189 for S-180 and EAC, respectively. nih.gov These findings for a structurally distinct yet nitro-containing molecule suggest that compounds of this class can exert significant antitumor activity in vivo, supporting the rationale for future animal studies with this compound. nih.gov

Antitubercular Activity Research

Many nitro-aromatic compounds with activity against Mycobacterium tuberculosis (Mtb) function as prodrugs that require reductive activation to exert their bactericidal effects. nih.govnih.gov This activation is often mediated by a specific mycobacterial enzyme, the deazaflavin-dependent nitroreductase (Ddn). nih.govnih.govnih.gov The reduction of the nitro group generates reactive nitrogen species, such as nitric oxide, which are cytotoxic to the bacterium. nih.gov

The antitubercular nitroimidazoles, such as pretomanid (B1679085) and delamanid, are well-characterized examples of this mechanism. nih.govnih.gov Once activated, the resulting metabolites can target multiple cellular processes. Evidence suggests that these activated compounds can inhibit the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.gov Specifically, they have been shown to interfere with the activity of decaprenyl-phosphoryl-β-D-ribofuranose 2'-epimerase (DprE1) and DprE2, enzymes critical for the synthesis of arabinogalactan (B145846) and lipoarabinomannan, key cell envelope components. nih.gov The covalent modification and inhibition of these enzymes disrupt cell wall integrity, leading to bacterial death. nih.gov

While Lipoamide Dehydrogenase is not typically cited as the primary target for this class of compounds, the general mechanism involves enzymatic reduction of the nitro group to produce cytotoxic agents that can have pleiotropic effects. nih.gov Given the structural similarity of a nitro-indazole to other antitubercular nitro-aromatic drugs, it is hypothesized that if this compound possesses antimycobacterial activity, it would likely proceed through a similar reductive activation pathway dependent on enzymes like Ddn. nih.govnih.gov

The indazole nucleus is a scaffold of interest in the search for new antitubercular agents. nih.govresearchgate.net However, structure-activity relationship studies indicate that specific substitution patterns are critical for activity. The presence of both a nitro group and a trifluoromethyl group, as in this compound, presents a unique combination.

Research on closely related analogs provides critical insight. A study on 3,5-dinitrobenzylsulfanyl derivatives showed that both nitro groups were essential for high antitubercular activity. nih.gov When one of the nitro groups was replaced with other functionalities, including a trifluoromethyl group, a significant decrease or complete loss of antimycobacterial activity was observed. nih.gov Specifically, 3-nitro-5-(trifluoromethyl)benzyl analogues were found to be inactive. nih.gov This suggests that the electronic and steric properties of the trifluoromethyl group in that position are detrimental to the compound's ability to be activated or to interact with its target.

Conversely, other studies on different scaffolds have identified trifluoromethyl-containing compounds with potent activity. A series of trifluoromethyl pyrimidinones (B12756618) were identified in a whole-cell screen against Mtb, with the most promising molecule having a Minimum Inhibitory Concentration (MIC) of 4.9 µM and no cytotoxicity. frontiersin.org The SAR for nitroimidazoles like PA-824 has shown that a trifluoromethoxy group on the lipophilic tail is favorable for potent aerobic and anaerobic activity against Mtb. nih.govresearchgate.net These conflicting findings underscore the high degree of structural specificity required for antitubercular action and indicate that the precise arrangement of the nitro and trifluoromethyl groups on the indazole ring is paramount for any potential activity.

Table 2: Antitubercular Activity of Structurally Related Nitro-Aromatic Compounds

Compound ClassMycobacterium StrainReported Activity (MIC)Key SAR FindingReference
3-Nitro-5-(trifluoromethyl)benzyl AnalogsM. tuberculosisInactiveReplacement of a nitro group with CF₃ led to loss of activity. nih.gov
Trifluoromethyl PyrimidinonesM. tuberculosis~4.9 µMCF₃ group at the 6-position was preferred for activity. frontiersin.org
Nitroimidazoles (e.g., PA-824)M. tuberculosisPotent (nM to low µM range)Requires reductive activation by Ddn; lipophilic tail with OCF₃ is favorable. nih.govresearchgate.net
DinitrobenzamidesM. tuberculosis, M. smegmatisActiveProposed to target DprE1. nih.gov

Exploration of Other Pharmacological Applications in Preclinical Research

The functionalized indazole core has been investigated for a wide array of pharmacological activities beyond cancer and infectious diseases.

Anti-inflammatory Activity: Preclinical research has demonstrated the anti-inflammatory potential of indazole derivatives. nih.gov A study specifically investigating 6-nitroindazole, an analog of the title compound lacking the trifluoromethyl group, showed significant, dose-dependent inhibition of carrageenan-induced hind paw edema in rats. nih.gov In vitro, 6-nitroindazole also demonstrated an ability to inhibit lipid peroxidation. However, its activity against the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) was weak, with only 29% inhibition at the highest tested concentration (250 µM), precluding the calculation of an IC₅₀ value. nih.gov This suggests that the anti-inflammatory effects of this scaffold may be mediated through mechanisms other than direct cytokine inhibition. nih.gov

Antiprotozoal Activity: The nitro-aromatic scaffold is a well-established feature in drugs used to treat infections by protozoan parasites like Leishmania, Trypanosoma, and Giardia. The mechanism often involves reductive activation of the nitro group by parasite-specific nitroreductases, similar to the process in mycobacteria. mdpi.com

Research on 3-chloro-6-nitro-1H-indazole derivatives has demonstrated promising antiprotozoal activity. nih.gov In vitro screening against three Leishmania species revealed that while activity was limited against L. tropica and L. major, several derivatives exhibited strong to moderate inhibitory activity against L. infantum, with IC₅₀ values as low as 4 µM and 5.53 µM for two of the compounds. nih.gov These findings highlight the potential of the 6-nitro-1H-indazole core as a template for the development of new antileishmanial agents. nih.govresearchgate.net

Anti-emetic Activity: The indazole moiety is a key structural component in several approved drugs, including the anti-emetic agent granisetron. Granisetron is a potent and selective antagonist of the 5-HT₃ receptor, and its efficacy demonstrates that the indazole scaffold can be successfully incorporated into centrally active agents.

Glucagon (B607659) Receptor Antagonism: Indazole derivatives have been extensively explored as small-molecule antagonists of the glucagon receptor (GCGR), a promising target for the treatment of type 2 diabetes. nih.govnih.govresearchgate.net SAR studies have investigated substitutions at various positions of the indazole ring to optimize potency and pharmacokinetic properties. nih.govlookchem.com While direct data for a 6-nitro substituent is limited in this context, studies have shown that aryl substitutions at the C-6 position of the indazole core are generally well-tolerated and can lead to potent GCGR antagonists. lookchem.com This suggests that the 6-position is a viable site for modification within this therapeutic class. nih.govlookchem.com

Mechanistic and Computational Research Approaches

Molecular Mechanism of Action Research

Understanding the precise molecular interactions of a compound is fundamental to drug discovery. For a novel compound like 6-nitro-4-(trifluoromethyl)-1H-indazole, research would typically follow a structured path from target identification to the analysis of cellular effects.

Target Identification and Validation in Cellular and Biochemical Assays

The initial step in elucidating the mechanism of action involves identifying the biological targets with which the compound interacts. For substituted nitroimidazoles and nitroindazoles, a common application is in targeting hypoxic cells, where the nitro group is bioreduced to form reactive species that bind to cellular macromolecules. nih.gov

A typical workflow for target identification would involve:

Cell Viability Assays: Initial screening using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazrazolium bromide) assay would determine the compound's cytotoxic or inhibitory effects on various cell lines (e.g., cancer cells, parasites). nih.gov This helps to identify cell types that are particularly sensitive to the compound.

Targeted Biochemical Assays: Based on the structure of this compound, researchers might hypothesize its interaction with specific enzyme families. For instance, various indazole derivatives have been investigated as inhibitors of kinases or enzymes like trypanothione (B104310) reductase in parasites. nih.gov Assays would be conducted to measure the compound's ability to inhibit the activity of these purified enzymes.

Affinity-Based Methods: To identify unknown targets, techniques such as affinity chromatography or chemical proteomics could be employed. This involves immobilizing the compound on a solid support to capture binding proteins from cell lysates, which are then identified using mass spectrometry.

Investigation of Downstream Signaling Pathway Modulation

Once a primary target is identified, research focuses on the subsequent effects on cellular signaling pathways. For example, if this compound were found to inhibit a specific kinase, studies would investigate the phosphorylation status of that kinase's known substrates. Techniques like Western blotting, ELISA, and phospho-proteomics arrays are standard methods to map these changes and understand the compound's broader impact on cell function, such as proliferation, apoptosis, or metabolism.

Kinetic Studies of Ligand-Target Interactions (e.g., Residence Time)

Detailed kinetic studies are crucial for optimizing a drug candidate's efficacy. These studies go beyond simple binding affinity (Kd) to characterize the dynamics of the drug-target interaction over time. Key parameters include the association rate (kon), the dissociation rate (koff), and the target residence time. A longer residence time can lead to a more durable pharmacological effect. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly used to measure these kinetic parameters, providing valuable insights for structure-activity relationship (SAR) studies.

Computational Chemistry and Structural Biology Studies

Computational methods are indispensable tools in modern drug discovery, allowing for the prediction and rationalization of molecular interactions and properties.

Quantum Chemical Calculations for Conformational Analysis and Electronic Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to understand the intrinsic properties of a molecule like this compound. nih.gov

Conformational Analysis: DFT calculations can determine the most stable three-dimensional shape (conformation) of the molecule in different environments (gas phase vs. aqueous solution). nih.gov This is critical because the molecule's conformation dictates how it can fit into a protein's binding site.

Electronic Properties: These calculations reveal the distribution of electrons within the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information helps predict how the molecule will interact with biological targets. Key calculated parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's reactivity. researchgate.netdergipark.org.tr

Table 1: Hypothetical DFT-Calculated Properties for Indazole Derivatives This table is illustrative, based on general findings for similar compounds, as specific data for this compound is not available.

ParameterDescriptionTypical Significance
EHOMO (eV)Energy of the Highest Occupied Molecular OrbitalIndicates the ability to donate electrons. Higher values suggest greater reactivity.
ELUMO (eV)Energy of the Lowest Unoccupied Molecular OrbitalIndicates the ability to accept electrons. Lower values suggest greater reactivity.
Energy Gap (ΔE)Difference between ELUMO and EHOMOA smaller gap generally implies higher chemical reactivity and lower kinetic stability.
Dipole Moment (Debye)Measure of the molecule's overall polarityInfluences solubility and the ability to form dipole-dipole interactions with a target.

Molecular Docking and Dynamics Simulations for Ligand-Protein Binding Prediction

Once a potential protein target is identified, computational tools can predict how the compound binds.

Molecular Docking: This technique computationally places the ligand (the compound) into the binding site of the protein target to predict the preferred binding pose and estimate the binding affinity. nih.govnih.gov The results can guide the design of more potent derivatives by suggesting modifications that improve interactions with key amino acid residues. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to observe the dynamic behavior of the ligand-protein complex over time (typically nanoseconds to microseconds). pensoft.netajchem-a.com These simulations provide a more realistic view of the binding stability, revealing how the ligand and protein adjust to each other and the role of solvent molecules. nih.gov The insights from MD can confirm the stability of a predicted binding pose and help calculate binding free energies. nih.govresearchgate.net

Cheminformatics Approaches for Compound Library Design and Virtual Screening

Cheminformatics provides a powerful computational framework for accelerating the discovery of novel bioactive molecules. By leveraging computer-based methods, researchers can design and screen large libraries of virtual compounds, prioritizing those with the highest probability of desired biological activity before committing to costly and time-consuming chemical synthesis. In the context of this compound, these approaches are instrumental in exploring its potential as a scaffold for developing new chemical entities.

The process typically begins with the known structure of this compound as a starting point or "core scaffold." Cheminformatics tools are then employed to design a virtual compound library by systematically adding various substituents or modifying functional groups at specific positions on the indazole ring. The goal is to generate a diverse collection of virtual derivatives that cover a wide range of chemical properties.

Compound Library Design

The design of a virtual library based on the this compound scaffold involves several key steps:

Scaffold Definition: The this compound core is defined as the constant region of the library.

Enumeration Sites: Positions on the indazole ring amenable to chemical modification are identified. For the 1H-indazole ring, this often includes the N1 position and available positions on the benzene (B151609) ring.

Fragment Selection: A collection of chemical building blocks or "R-groups" is chosen to be virtually attached at the enumeration sites. These fragments are selected based on criteria such as chemical diversity, synthetic feasibility, and desirable physicochemical properties (e.g., adherence to Lipinski's Rule of Five).

Virtual Enumeration: Using combinatorial chemistry software, the core scaffold is systematically combined with the selected R-groups to generate a large virtual library of derivatives.

The resulting library can contain thousands to millions of virtual compounds, each a unique derivative of the parent scaffold.

Table 1: Illustrative Virtual Library Design Parameters for a this compound Scaffold This table is a hypothetical representation of parameters used in a cheminformatics workflow.

Parameter Description Example Values/Criteria
Core Scaffold The foundational chemical structure. This compound
Enumeration Site Position on the scaffold for substitution. N1-position of the indazole ring
R-Group Library Collection of chemical fragments for attachment. Commercial libraries (e.g., from Enamine, ChemDiv) or custom-designed fragments.
Property Filters Rules to ensure drug-like properties. Molecular Weight < 500 Da; LogP < 5; H-bond donors ≤ 5; H-bond acceptors ≤ 10.
Diversity Metric Algorithm to ensure broad chemical space coverage. Tanimoto coefficient based on molecular fingerprints (e.g., MACCS, ECFP).
Library Size Total number of virtual compounds generated. 10,000 - 1,000,000

Virtual Screening

Once a virtual library is designed, virtual screening techniques are used to computationally evaluate and prioritize the compounds. This process simulates the interaction between each virtual molecule and a specific biological target, such as a protein receptor, to predict binding affinity or other measures of activity.

A common virtual screening workflow is structure-based virtual screening, which relies on the three-dimensional structure of the target protein:

Target Preparation: The 3D structure of the biological target (e.g., an enzyme or receptor) is obtained, often from crystallographic data, and prepared for docking.

Ligand Preparation: The 3D conformations of all compounds in the virtual library are generated and optimized.

Molecular Docking: A docking algorithm systematically places each virtual ligand into the binding site of the target protein, sampling numerous possible orientations and conformations.

Scoring and Ranking: Each docked pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). Compounds are then ranked based on their predicted scores.

Hit Selection: A subset of top-ranking compounds ("hits") is selected for subsequent experimental validation.

This in silico process dramatically reduces the number of compounds that need to be synthesized and tested in the laboratory, focusing resources on the most promising candidates.

Table 2: Hypothetical Virtual Screening Results for a Library of this compound Derivatives This table represents a simulated output from a molecular docking experiment against a hypothetical protein target.

Compound ID Docking Score (kcal/mol) Predicted H-Bonds Key Interacting Residues
IND-00127 -9.8 3 TYR-88, LYS-112, ASP-204
IND-05634 -9.5 2 TYR-88, GLU-150
IND-02891 -9.2 3 LYS-112, ASP-204, SER-205
IND-09155 -8.9 1 TYR-88
IND-04402 -8.7 2 GLU-150, SER-205

Cheminformatics and virtual screening are indispensable tools in modern drug discovery. By applying these computational methods to the this compound scaffold, researchers can efficiently design and evaluate vast numbers of potential derivatives, systematically exploring the chemical space around this core to identify novel compounds with high potential for further development.

Perspectives and Future Research Directions

Discovery and Development of Novel Indazole Chemotypes

The development of novel chemotypes based on the 6-nitro-4-(trifluoromethyl)-1H-indazole scaffold is a promising avenue for discovering new therapeutic agents. The indazole ring system is a versatile starting point, and its derivatives have been investigated for a multitude of biological targets. nih.govresearchgate.net For instance, novel indazole chemotypes have been identified as isoform-selective JNK3 inhibitors for potential use in treating Parkinson's disease. nih.gov

Future research could focus on modifying the this compound core to generate libraries of new compounds. The nitro group at the 6-position offers a handle for further chemical transformations, such as reduction to an amino group, which can then be derivatized to create a range of amides, ureas, or sulfonamides. nih.govnih.gov Each modification can lead to a new chemotype with potentially unique biological activity. Similarly, the trifluoromethyl group at the 4-position is known to enhance metabolic stability and membrane permeability, properties that are highly desirable in drug candidates.

Systematic structure-activity relationship (SAR) studies on derivatives of this compound could lead to the identification of potent and selective modulators of various biological targets. Research into new substituted benzo[g]indazoles functionalized with a 6-nitro group has already demonstrated antiproliferative activity against lung carcinoma cell lines, highlighting the potential of this class of compounds in oncology. nih.govnih.gov

Indazole ChemotypeBiological Target/ActivityTherapeutic PotentialReference
Isoform-Selective JNK3 Inhibitorsc-Jun N-terminal kinase 3 (JNK3)Parkinson's Disease nih.gov
6-Nitro-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazolesAntiproliferativeCancer (Lung Carcinoma) nih.gov
3-Chloro-6-nitro-1H-indazole DerivativesAntileishmanialLeishmaniasis nih.gov
Pan-Pim Kinase InhibitorsPim-1, Pim-2, Pim-3 KinasesCancer nih.gov
EGFR Kinase InhibitorsEpidermal Growth Factor Receptor (EGFR)Non-Small Cell Lung Cancer nih.gov

Advancements in Asymmetric Synthesis and Stereoselective Functionalization of Indazoles

The synthesis of chiral molecules is a critical aspect of modern drug discovery, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. While this compound itself is achiral, its derivatization frequently leads to the creation of stereocenters. Therefore, advancements in asymmetric synthesis and stereoselective functionalization are paramount for the future development of its derivatives.

The presence of the trifluoromethyl group presents unique challenges and opportunities in asymmetric synthesis. nih.gov The catalytic enantioselective aza-Henry reaction, for example, is a powerful method for converting ketimines into optically active α-trifluoromethyl amine compounds. frontiersin.org Future research could adapt such methodologies to functionalize the indazole core or its side chains, enabling precise control over the stereochemistry of the final products. The use of amino acid-derived quaternary ammonium (B1175870) salts as catalysts in these reactions offers a pathway that is efficient under mild conditions and with low catalyst loading. nih.govfrontiersin.org

Furthermore, domino reactions, such as the squaramide-catalyzed asymmetric domino Michael/Mannich [3 + 2] cycloaddition, provide an efficient route to complex molecular architectures with multiple stereocenters. rsc.org Applying these advanced synthetic strategies to precursors derived from this compound could yield novel, stereochemically pure compounds with enhanced biological activity and specificity. The development of robust methods for the stereoselective functionalization of the indazole ring itself remains a challenging yet highly rewarding goal for synthetic chemists.

Integrated Approaches in Multi-Target Drug Discovery for Indazole Derivatives

Chronic and complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. nih.gov Consequently, drugs that can modulate several targets simultaneously—so-called multi-target drugs—can offer improved therapeutic efficacy and a lower likelihood of drug resistance. nih.gov The indazole scaffold is known to be a "privileged structure" in medicinal chemistry, capable of interacting with a variety of biological targets, particularly protein kinases. nih.gov

The this compound core is an excellent starting point for designing multi-target ligands. Future research can employ integrated approaches that combine computational design with synthetic chemistry and biological screening to discover derivatives with desired multi-target profiles. In-silico methods, such as molecular docking and virtual screening, are instrumental in identifying potential targets and designing molecules with appropriate binding characteristics. nih.govresearchgate.net These computational tools can help rationalize how a single molecule might interact with multiple targets, guiding the synthetic efforts toward compounds with higher probabilities of success.

Fragment-based drug discovery (FBDD) is another powerful approach. drugtargetreview.com Fragments derived from the this compound core could be screened against a panel of disease-relevant targets. Hits from this screening can then be grown or linked to generate potent multi-target ligands. Combining 3D-QSAR modeling, molecular docking, and other computational techniques can further refine the design of imidazole (B134444) derivatives and, by extension, indazole derivatives to inhibit multiple targets effectively. researchgate.net

In-Silico ApproachDescriptionApplication in Multi-Target Drug Discovery
Molecular DockingPredicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.Screening of indazole derivatives against multiple protein targets to assess binding affinity and mode. researchgate.net
Virtual ScreeningA computational technique used to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target.High-throughput screening of virtual libraries of indazole derivatives against a panel of targets. nih.gov
3D-QSAR(Quantitative Structure-Activity Relationship) Correlates the 3D properties of molecules with their biological activity.Developing models to predict the multi-target activity of novel indazole compounds based on their structure. researchgate.net
Fragment-Based Drug Discovery (FBDD)Starts by identifying small chemical fragments, which may bind weakly to the biological target, and then growing them or combining them to produce a lead with a higher affinity.Using the indazole core as a fragment to screen against multiple targets and build multi-target ligands. drugtargetreview.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-nitro-4-(trifluoromethyl)-1H-indazole with high purity?

  • Methodological Answer : Multi-step synthesis typically involves nitration and trifluoromethylation of the indazole core. Key steps include:

Nitration : Use mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to introduce the nitro group while minimizing side reactions.

Trifluoromethylation : Employ copper-mediated cross-coupling reactions (e.g., using CF₃I or CF₃SO₂Cl) in anhydrous DMF at 80–100°C.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures enhances purity (>95%) .

Q. Which computational methods are recommended for modeling the electronic structure of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and a triple-zeta basis set (6-311++G**) is effective for:

Electron Density Analysis : Calculate HOMO/LUMO energies to predict reactivity.

Vibrational Spectroscopy : Simulate IR/Raman spectra for comparison with experimental data.

Solvent Effects : Include polarizable continuum models (PCM) to account for solvation .

Q. How should researchers approach crystallographic characterization of this compound using SHELX programs?

  • Methodological Answer :

Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å).

Structure Solution : SHELXT automates space-group determination via intensity statistics and Patterson methods .

Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding using Fourier difference maps. Include disorder modeling for flexible substituents (e.g., nitro groups) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects at the 4- and 6-positions of the indazole core?

  • Methodological Answer :

Substituent Variation : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 4- and 6-positions via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Biological Assays : Test derivatives against target enzymes (e.g., metalloenzymes) using IC₅₀ measurements.

Structural Validation : Obtain co-crystal structures (e.g., with MetAP enzymes) to confirm binding modes. A study on 4-(3-methylpyridin-4-yl)-6-(trifluoromethyl)-1H-indazole demonstrated IC₅₀ = 11 nM, validated by X-ray crystallography .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic findings in metal-indazole complexes?

  • Methodological Answer :

Multi-Technique Validation : Compare IR (ligand vibrations), NMR (proton environments), and X-ray data.

DFT Calculations : Model coordination geometries (e.g., octahedral vs. square planar) to reconcile spectroscopic anomalies.

Case Study : In [OsCl₄(1H-ind)₂], crystallography revealed axial vs. equatorial ligand arrangements conflicting with NMR predictions. DFT simulations confirmed the crystallographic geometry as energetically favorable .

Q. What experimental considerations are critical when analyzing coordination geometry variations in metal-indazole complexes?

  • Methodological Answer :

Metal Selection : Transition metals (Os, Pt) with d⁸/d⁶ configurations favor distinct geometries (e.g., OsIV adopts distorted octahedral in [OsCl₄(1H-ind)₂]·Me₂CO).

Ligand Protonation : 1H-indazole can act as neutral (N1-bound) or deprotonated (N2-bound) ligands, altering coordination modes.

Solvent Effects : Polar solvents (Me₂CO vs. Me₂SO) influence crystal packing and ligand orientation, as seen in osmium complexes .

Q. How can researchers validate proposed binding modes of this compound in enzyme inhibition studies?

  • Methodological Answer :

Docking Simulations : Use AutoDock Vina with flexible ligand and rigid receptor models.

Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm docking poses.

X-Ray Crystallography : Resolve co-crystal structures at <2.0 Å resolution. For example, a lead indazole scaffold showed monodentate Mn²⁺ binding in metalloenzyme inhibition, validated by a 1.8 Å structure .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.